Lipophilicity (LogP) Enhancement via α-Trifluoromethyl Substitution
Introduction of the α-trifluoromethyl group increases lipophilicity by approximately 1.0 LogP unit relative to the non-fluorinated parent analog (1-methyl-1H-pyrazol-5-yl)methanol. The target compound exhibits a calculated LogP of 0.57, compared to -0.45 (LogD at pH 5.5) for the non-fluorinated comparator. This enhanced lipophilicity improves membrane permeability and target binding, critical factors in CNS-penetrant drug discovery programs .
| Evidence Dimension | Lipophilicity (LogP/LogD) |
|---|---|
| Target Compound Data | LogP = 0.57 |
| Comparator Or Baseline | (1-Methyl-1H-pyrazol-5-yl)methanol (CAS 84547-61-5): LogD (pH 5.5) = -0.45 |
| Quantified Difference | Δ ~1.0 LogP unit (enhanced lipophilicity) |
| Conditions | Calculated/predicted physicochemical properties |
Why This Matters
A ~1.0 LogP unit increase directly translates to improved membrane permeability and potential CNS penetration, enabling selection of CAS 1343199-34-7 for projects requiring enhanced bioavailability.
- [1] ChemBase.cn. (1-methyl-1H-pyrazol-5-yl)methanol (CAS 84547-61-5) Property Data. LogD (pH=5.5) = -0.44633797. View Source
